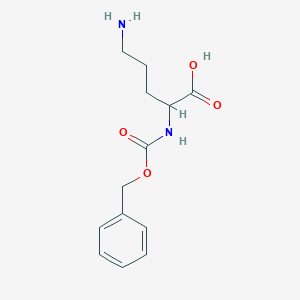

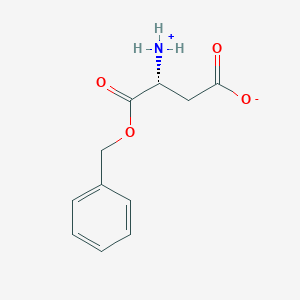

1-苄基-D-天冬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of 1-Benzyl D-Aspartate involves the use of Pseudomonas dacunhae L-aspartate β-decarboxylase . The NMR data provided suggests the formation of the compound .Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl D-Aspartate derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions.Physical And Chemical Properties Analysis

1-Benzyl D-Aspartate is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学研究应用

环化反应:1-苄基-D-天冬氨酸已被研究其在环化反应中的作用。D-天冬氨酸的羧基被苄醇保护,形成化合物D-二苄基天冬酸,然后通过分子内和分子间环化(Li, Pang, & Yu, 2007)来合成各种化合物。

抗生素的合成研究:它已被用于合成抗生素化合物中的保护中间体,如巴卡替汀。β-苄基苄氧羰基-L-天冬酸是这些抗生素合成过程中的一部分(Ariyoshi, Shiba, & Kaneko, 1967)。

嵌段共聚物研究:该化合物已被用于研究用于药物载体的嵌段共聚物。聚乙二醇-嵌段-部分苄酯化天冬酸共聚物已被分析以了解其物理性质,这对于它们在药物传递系统中的应用至关重要(Sanada et al., 2012)。

配位聚合物链:1-苄基-D-天冬酸衍生物已被用于形成具有潜在在材料科学中应用的非中心对称配位聚合物链。这些化合物表现出有趣的性质,如二次谐波产生,并已被研究其磁性和热力学性质(Do et al., 2012)。

光谱研究:有研究集中在通过光谱方法对1-苄基-D-天冬酸衍生物的结构进行验证。这些研究包括分析红外和拉曼光谱以进行分子结构确定(Thirunavukkarasu et al., 2020)。

聚合物的构象研究:1-苄基-D-天冬酸已被用于聚合物和共聚物的构象研究。这些研究为了解这些聚合物在不同条件下的行为和性质提供了见解,这对它们在各个领域的应用至关重要(Bradbury, Carpenter, & Goldman, 1968)。

安全和危害

While specific safety and hazards data for 1-Benzyl D-Aspartate is not available, it’s important to note that aspartame, a related compound, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species .

作用机制

Target of Action

1-Benzyl D-Aspartate is a derivative of the amino acid D-Aspartate . D-Aspartate is known to play a significant role in the endocrine and nervous systems

Mode of Action

D-aspartate, the parent compound, is known to act as a signaling molecule in the nervous and neuroendocrine systems . It is involved in various physiological processes, including nervous system development and hormone regulation . It’s plausible that 1-Benzyl D-Aspartate may have similar interactions with its targets, leading to changes in cellular function.

Biochemical Pathways

D-Aspartate is involved in several biochemical pathways. It plays a role in the biosynthesis of the essential amino acids lysine, threonine, methionine, and isoleucine . It’s also involved in the conversion into aspartate semialdehyde, a key step in amino acid biosynthesis in prokaryotes and fungi . Given the structural similarity, 1-Benzyl D-Aspartate might affect similar pathways, although specific studies are needed to confirm this.

Result of Action

For instance, it has been shown to influence the development of the nervous system and regulate hormone levels

属性

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl D-Aspartate | |

CAS RN |

6367-42-6 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。